

Comprehensive Guide to the Structural and Isomeric Purity of Proguanil Hydrochloride

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Compound of Interest

Compound Name: *1-(3-Chlorophenyl)-5-isopropylbiguanide*

CAS No.: 807308-41-4

Cat. No.: B1514391

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Executive Summary: Defining the "Isomeric" Landscape

Proguanil Hydrochloride (

-4-chlorophenyl)-

-(1-methylethyl)imidodicarbonimidic diamide hydrochloride) acts as a prodrug for the dihydrofolate reductase inhibitor cycloguanil. Unlike its metabolite, Proguanil HCl is achiral; it does not exist as enantiomers.

However, "isomeric purity" is a critical control point in the drug master file (DMF) regarding:

- Regioisomerism (Positional Isomers): The presence of ortho- or meta-chlorophenyl analogs caused by impure starting materials (2- or 3-chloroaniline).
- Tautomerism (

Isomerism): The biguanide core exhibits complex tautomeric equilibria involving the bonds, which complicates spectroscopic identification (NMR/IR) and crystal polymorphism.

Structural Chemistry & Tautomerism

The biguanide class of compounds is electronically versatile. In the hydrochloride salt form, the protonation usually occurs at the terminal nitrogen or the central imine nitrogen, stabilizing specific tautomers via intramolecular hydrogen bonding.

The Tautomeric Equilibrium

Proguanil exists in dynamic equilibrium between amine-imine forms. In solution, these interconvert rapidly, but in the solid state (API crystal lattice), the molecule locks into a specific

or

configuration around the

bond.

Analytical Implication:

- NMR Analysis: You may observe broadened peaks or split signals in ^1H NMR (DMSO- d_6) due to restricted rotation around the partial double bonds, often mistaken for impurities.
- X-Ray Diffraction: Confirms the specific tautomer present in the crystal lattice (usually the planar, hydrogen-bonded "pseudo-aromatic" ring structure formed by the protonated biguanide).

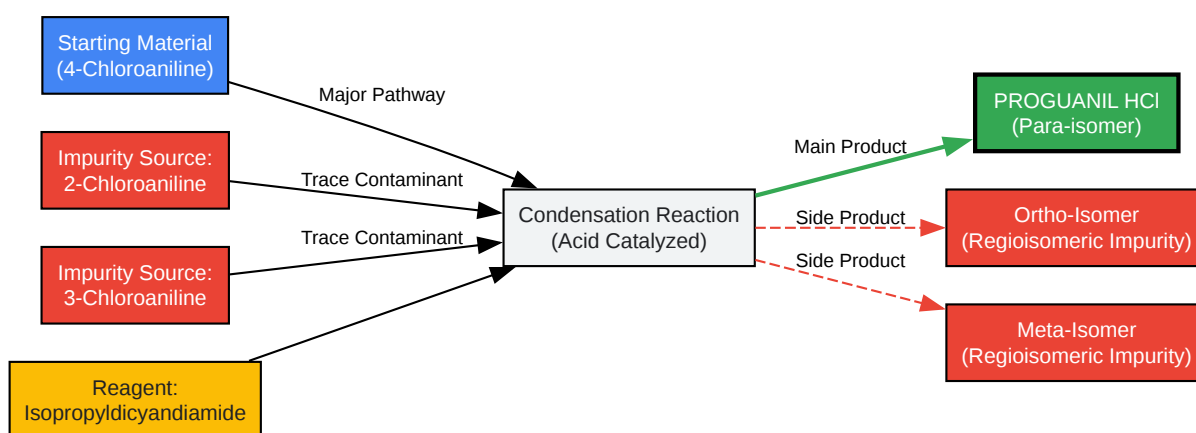
Origin of Regioisomeric Impurities

The primary source of isomeric contamination is the starting material 4-chloroaniline. Industrial synthesis typically involves the reaction of 4-chloroaniline with isopropylidicyandiamide.

If the 4-chloroaniline feedstock contains 3-chloroaniline (meta) or 2-chloroaniline (ortho), these will react with similar kinetics to form the corresponding Proguanil regioisomers. These isomers possess different pharmacological profiles and toxicities, making their removal and detection mandatory.

Visualization: Synthesis and Isomer Formation Pathway

The following diagram illustrates the standard synthesis and the parallel pathways where isomeric impurities are introduced.



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Caption: Synthesis pathway showing the origin of regioisomeric impurities from contaminated starting materials.

Analytical Protocol: Determination of Isomeric Purity

To distinguish Proguanil from its regioisomers (which have identical molecular weights), High-Performance Liquid Chromatography (HPLC) is required. Standard C18 columns may struggle to resolve the meta and para isomers due to their structural similarity.

Recommended Method: Ion-Pair Reversed-Phase HPLC. The use of an ion-pairing agent (like Sodium Pentanesulfonate) improves the peak shape and resolution of the basic biguanide

moiety.

Validated HPLC Protocol

This protocol is designed to separate the active ingredient from regioisomers and related biguanide impurities (e.g., 1,5-bis(4-chlorophenyl)biguanide).

Parameter	Specification
Column	C18 (Octadecylsilyl silica), mm, (e.g., Inertsil ODS-3)
Mobile Phase A	Buffer: Sodium Pentanesulfonate + in Water (pH 3.0)
Mobile Phase B	Acetonitrile (HPLC Grade)
Mode	Isocratic (60% A : 40% B)
Flow Rate	
Detection	UV @
Temperature	
Injection Vol	

Experimental Workflow

- System Suitability: Inject a resolution mixture containing Proguanil HCl and 4-chloroaniline. Resolution () must be .
- Standard Prep: Dissolve Proguanil HCl Reference Standard in Mobile Phase to

- Sample Prep: Dissolve API sample to
- Isomer Detection: The meta-isomer typically elutes slightly after the para-isomer due to differences in lipophilicity caused by the chlorine position.
- Calculation: Use "Area Normalization" or "External Standard" method to quantify impurities.

Self-Validating Check: If the retention time of the main peak shifts by

min between runs, the ion-pairing equilibrium has not stabilized. Recalibrate the column with 10 column volumes of mobile phase.

Quantitative Specifications

Based on ICH Q3A guidelines and general pharmacopeial standards (USP/EP), the following limits are recommended for isomeric and related impurities in Proguanil HCl API.

Impurity Type	Specific Isomer/Compound	Acceptance Limit
Regioisomer	m-Chlorophenyl analog	
Regioisomer	o-Chlorophenyl analog	
Process Impurity	4-Chloroaniline (Starting Material)	(Genotoxic alert)
Degradant	1-(4-chlorophenyl)biguanide	
Total Impurities	Sum of all isomers/degradants	

Advanced Characterization: Distinguishing Tautomers

While not an "impurity," confirming the tautomeric form is vital for patent defense and solid-state stability.

Protocol:

Solid-State NMR Because protons are mobile, X-ray diffraction can sometimes be ambiguous regarding hydrogen positions.

SS-NMR is the definitive method.

- Experiment: CP/MAS (Cross-Polarization Magic Angle Spinning) NMR.
- Logic: The chemical shift of the nitrogen atoms in the biguanide chain will differ significantly depending on whether they are protonated () or unprotonated ().
- Result: Proguanil HCl usually crystallizes as the protonated form where the positive charge is delocalized across the biguanide system, often visualized as a chelate-like ring stabilized by intramolecular H-bonds.

References

- European Pharmacopoeia (Ph.[1] Eur.). "Proguanil Hydrochloride Monograph 10.0". Council of Europe. (Standard for impurity limits and identification).
- United States Pharmacopeia (USP). "Proguanil Hydrochloride: Official Monograph".[1] USP-NF. (Defines analytical methods for related compounds).
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- ICH Guidelines. "Impurities in New Drug Substances Q3A(R2)". International Council for Harmonisation. (Establishes the 0.15% threshold for isomeric impurities).

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Sources

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